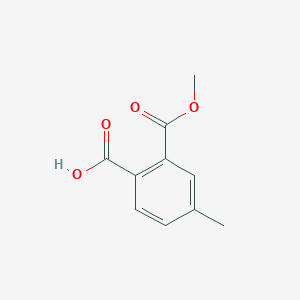

2-(Methoxycarbonyl)-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-methoxycarbonyl-4-methylbenzoic acid |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)8(5-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

JGBJPIJPTXUSOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Acidity and pKa of 2-(Methoxycarbonyl)-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of pKa in Molecular Science

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the extent of ionization of a molecule in a given medium. For active pharmaceutical ingredients (APIs), the pKa value profoundly influences solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of a drug. An accurate understanding of a molecule's pKa is therefore indispensable for rational drug design and development. This guide focuses on 2-(Methoxycarbonyl)-4-methylbenzoic acid, a substituted benzoic acid derivative, and aims to provide a thorough understanding of the structural factors that dictate its acidity and the established methods for its empirical and theoretical determination.

Theoretical Framework: Predicting the Acidity of 2-(Methoxycarbonyl)-4-methylbenzoic Acid

The acidity of a substituted benzoic acid is a reflection of the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring can either stabilize or destabilize this anion, thereby increasing or decreasing the acidity of the parent acid.[1][2] This influence is primarily exerted through a combination of inductive effects, resonance effects, and steric interactions.

Analysis of Substituent Effects

To predict the acidity of 2-(Methoxycarbonyl)-4-methylbenzoic acid, we must dissect the individual and combined contributions of the methyl and methoxycarbonyl groups.

-

The 4-Methyl Group: The methyl group at the para-position is generally considered electron-donating through its positive inductive effect (+I) and hyperconjugation.[3][4] By pushing electron density into the aromatic ring, it slightly destabilizes the resulting carboxylate anion, making the acid weaker (higher pKa) than unsubstituted benzoic acid (pKa ≈ 4.2).[3][5]

-

The 2-Methoxycarbonyl Group (-COOCH₃): The methoxycarbonyl group is an electron-withdrawing group. It exerts a negative inductive effect (-I) due to the electronegativity of the oxygen atoms. This effect withdraws electron density from the ring, stabilizing the negative charge of the carboxylate anion and thereby increasing the acidity (lowering the pKa).[6][7]

The "Ortho Effect": A Dominant Factor

A key determinant of the acidity of 2-(Methoxycarbonyl)-4-methylbenzoic acid is the presence of the methoxycarbonyl group at the ortho-position. Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent.[8][9] This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors.[9]

In the case of 2-(Methoxycarbonyl)-4-methylbenzoic acid, the bulky methoxycarbonyl group at the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring.[9] This steric hindrance inhibits the resonance between the carboxyl group and the aromatic ring.[9][10] As a result, the resonance stabilization of the undissociated acid is diminished, making it easier to donate a proton and thus increasing its acidity.[11]

The logical relationship of these influencing factors can be visualized as follows:

Caption: Workflow for pKa determination via potentiometric titration.

Spectrophotometric Determination

This method is particularly useful for compounds with low solubility or when only small amounts of sample are available. [12] Principle: The method relies on the difference in the UV-Vis absorbance spectra between the protonated and deprotonated forms of the molecule. By measuring the absorbance at a specific wavelength in solutions of varying known pH, the pKa can be determined.

Detailed Protocol:

-

Spectral Scans: Record the UV-Vis spectra of the compound in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to identify the spectra of the pure protonated and deprotonated species, respectively.

-

Wavelength Selection: Choose an analytical wavelength where the difference in absorbance between the two species is maximal.

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range.

-

Absorbance Measurements: Prepare solutions of the compound with a constant concentration in each of the buffer solutions and measure the absorbance at the selected wavelength.

-

Data Analysis: The pKa is calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance in the buffer solution, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.

NMR Spectroscopy

NMR spectroscopy can also be employed to determine pKa values by monitoring the chemical shift changes of specific nuclei (typically ¹H or ¹³C) as a function of pH. [13][14] Principle: The chemical shift of a nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation. By titrating the sample within the NMR tube and recording spectra at different pH values, a sigmoidal plot of chemical shift versus pH can be generated, from which the pKa can be extracted as the inflection point. [15]

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values. These methods are particularly valuable for high-throughput screening of virtual compound libraries.

Principle: Computational pKa prediction is typically based on calculating the free energy change (ΔG) of the deprotonation reaction in solution. [16][17]This is often achieved using thermodynamic cycles that dissect the process into more manageable energy calculations.

Methodologies:

-

Quantum Mechanics (QM)-based methods: These methods, often employing Density Functional Theory (DFT), can provide highly accurate pKa predictions. [16]They involve calculating the gas-phase deprotonation energy and the solvation free energies of the acid and its conjugate base. [18]* Quantitative Structure-Property Relationship (QSPR) models: These are empirical models that correlate the pKa with various calculated molecular descriptors. [19][20]Once developed for a specific class of compounds like benzoic acids, they can offer very rapid pKa predictions. [21]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. echemi.com [echemi.com]

- 4. What are the differences in reactivity between M - Methylbenzoic Acid and p - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 5. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 9. Ortho effect - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. organicchemistryclub.quora.com [organicchemistryclub.quora.com]

- 12. acdlabs.com [acdlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 16. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. chemijournal.com [chemijournal.com]

- 21. scilit.com [scilit.com]

Differentiating 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid: A Guide to Structural Analysis and Definitive Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of chemical synthesis and pharmaceutical development, the accurate identification of molecular structures is paramount. Even subtle differences between related compounds can lead to vastly different chemical behaviors and biological activities. This guide provides a comprehensive technical framework for distinguishing between 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid. While structurally related, these compounds are, critically, not isomers due to their different molecular formulas. This distinction is fundamental and has significant implications for their respective physicochemical properties and analytical signatures. We will explore their structural nuances, compare their physical properties, and detail definitive spectroscopic and chromatographic methods for their unambiguous identification and separation. This document serves as a practical resource for researchers, ensuring analytical certainty and supporting the integrity of their scientific endeavors.

The Foundational Distinction: Structural Analogs, Not Isomers

A common point of confusion can arise when comparing structurally similar aromatic carboxylic acids. It is essential to begin with a foundational clarification: 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid are not isomers. Isomers, by definition, share the same molecular formula but differ in the arrangement of atoms.

-

4-methylphthalic acid has a molecular formula of C₉H₈O₄ .[1][2]

-

2-(Methoxycarbonyl)-4-methylbenzoic acid has a molecular formula of C₁₀H₁₀O₄ .[3]

The key difference lies in the presence of a methyl ester group (-COOCH₃) in the former, as opposed to a second carboxylic acid group (-COOH) in the latter. This additional methyl group (CH₂) in the ester fundamentally changes the molecular formula and weight, placing these compounds in the category of structural analogs. This distinction is the cornerstone of the differing properties and analytical behaviors discussed herein.

Caption: Molecular structures of the two structurally related compounds.

Comparative Physicochemical Properties

The difference in functional groups—a monoester acid versus a diacid—directly translates to distinct physicochemical properties. 4-methylphthalic acid's two carboxylic acid groups allow for stronger intermolecular hydrogen bonding compared to the single carboxylic acid group of its analog. This results in a significantly higher melting point and different solubility characteristics.

| Property | 2-(Methoxycarbonyl)-4-methylbenzoic acid | 4-methylphthalic acid | Rationale for Difference |

| Molecular Formula | C₁₀H₁₀O₄[3] | C₉H₈O₄[1][2] | Presence of an additional methyl group in the ester. |

| Molecular Weight | 194.18 g/mol [3] | 180.16 g/mol [1][4] | Direct result of the different molecular formulas. |

| CAS Number | 344309-14-4[5] | 4316-23-8[1][6][7] | Unique identifiers for distinct chemical substances. |

| Appearance | White to light yellow powder[8][9] | White crystalline solid[2][6] | Both are typically solids at room temperature. |

| Melting Point | Not widely reported, but expected to be lower than the diacid. | 146-148 °C[6][10] | The diacid's two -COOH groups enable stronger intermolecular hydrogen bonding, requiring more energy to melt. |

| Polarity | Moderately Polar | Highly Polar | The two carboxylic acid groups make the diacid significantly more polar than the monoester. |

| Solubility | Soluble in polar organic solvents; limited water solubility. | Soluble in polar organic solvents; limited water solubility.[2] | The high polarity of the diacid is somewhat offset by its strong crystal lattice energy, limiting water solubility. |

Spectroscopic Differentiation: Unveiling Molecular Fingerprints

Spectroscopic analysis provides a definitive, non-destructive means of distinguishing between these two compounds. Each technique probes different aspects of the molecular structure, offering a unique "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for this specific differentiation.

-

¹H NMR:

-

Key Differentiator (Ester): 2-(Methoxycarbonyl)-4-methylbenzoic acid will exhibit a sharp, singlet peak around δ 3.9 ppm , corresponding to the three protons of the methoxy (-OCH₃) group. This signal will be absent in the spectrum of 4-methylphthalic acid.

-

Acidic Protons: The monoester will show one broad singlet for its single carboxylic acid proton (-COOH), which is exchangeable with D₂O. 4-methylphthalic acid will show a broader signal integrating to two protons for its two carboxylic acid groups.

-

Aromatic Protons: The chemical shifts of the three aromatic protons on the benzene ring will differ slightly between the two compounds due to the different electronic influences of a -COOH group versus a -COOCH₃ group.

-

-

¹³C NMR:

-

Carbon Count: The spectrum for the monoester will show 10 distinct carbon signals, while the diacid will show 9 signals.

-

Key Differentiator (Ester): A signal around δ 52-53 ppm will be present for the methoxy carbon (-OCH₃) of 2-(Methoxycarbonyl)-4-methylbenzoic acid. This is a definitive marker.

-

Carbonyl Carbons: Both molecules will show signals for carbonyl carbons in the δ 165-175 ppm range, with slight variations in their chemical shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups.

-

Carboxylic Acid O-H Stretch: Both compounds will display a very broad absorption band in the range of 2500-3300 cm⁻¹ , which is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid.

-

Carbonyl C=O Stretch:

-

4-methylphthalic acid: Will show a strong, broad carbonyl absorption around 1700 cm⁻¹ due to the two carboxylic acid groups.

-

2-(Methoxycarbonyl)-4-methylbenzoic acid: The spectrum will be more complex. It will feature the carboxylic acid C=O stretch (~1700 cm⁻¹) and a distinct, often sharper, ester C=O stretch at a slightly higher wavenumber, typically ~1720-1740 cm⁻¹ .

-

-

Ester C-O Stretch: The monoester will exhibit strong C-O stretching bands in the 1100-1300 cm⁻¹ region, which are absent in the diacid.

Mass Spectrometry (MS)

MS differentiates based on mass-to-charge ratio (m/z) and fragmentation patterns.

-

Molecular Ion Peak (M⁺): The most straightforward distinction is the molecular weight.

-

2-(Methoxycarbonyl)-4-methylbenzoic acid: M⁺ at m/z 194 .

-

4-methylphthalic acid: M⁺ at m/z 180 .[1]

-

-

Fragmentation Patterns:

-

The ester will likely show characteristic losses of a methoxy radical ([M-31]⁺) or a methoxycarbonyl radical ([M-59]⁺).

-

The diacid is prone to losing water ([M-18]⁺) and carbon dioxide ([M-44]⁺) from its carboxylic acid groups.

-

Chromatographic Separation: A Definitive Protocol

For quantitative analysis or purification of a mixture, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11] The significant difference in polarity between the highly polar diacid and the less polar monoester makes for a straightforward separation using reversed-phase chromatography.

Rationale for Method Selection

Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and are retained longer, resulting in a later elution time.

-

Prediction: 4-methylphthalic acid, being more polar, will have less affinity for the C18 column and will elute first .

-

Prediction: 2-(Methoxycarbonyl)-4-methylbenzoic acid, being less polar due to the ester group, will have a stronger affinity for the stationary phase and will elute second .

This predictable elution order provides a self-validating system for identification when running standards.

Experimental Protocol: RP-HPLC Separation

This protocol provides a robust starting point for the separation and quantification of the two compounds.

Objective: To achieve baseline separation of 4-methylphthalic acid and 2-(Methoxycarbonyl)-4-methylbenzoic acid.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

Materials:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

-

Mobile Phase B: Acetonitrile, HPLC grade.

-

Sample Diluent: 50:50 Acetonitrile:Water.

-

Standards: Reference standards of 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid (~1 mg/mL stock solutions in diluent).

Procedure:

-

System Preparation:

-

Install the C18 column and set the column oven temperature to 30 °C.

-

Purge the pump lines with fresh mobile phases.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample mixture in the sample diluent to a final concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before transferring it to an HPLC vial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient Elution:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (Acetonitrile) 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |

-

-

Analysis:

-

Inject a blank (diluent), followed by individual standards of each compound to determine their retention times.

-

Inject the mixed sample.

-

Identify the peaks in the sample chromatogram by comparing retention times with the individual standards.

-

Quantify the components by creating a calibration curve from standards of known concentrations.

-

Caption: A typical workflow for definitive analysis by HPLC.

Applications and Context

Understanding the identity of these molecules is crucial for their intended applications.

-

4-Methylphthalic Acid: This compound is a known and important intermediate in the agrochemical industry. It is specifically used in the synthesis of the herbicide Imazamethabenz-methyl, where its specific structure is essential for building the final active ingredient.[6]

-

2-(Methoxycarbonyl)-4-methylbenzoic acid: As a mono-protected dicarboxylic acid, this compound is a versatile building block in organic synthesis. The ester group can be selectively hydrolyzed or the carboxylic acid can be converted to other functional groups (e.g., amides, acid chlorides) without affecting the ester, allowing for precise, multi-step synthetic strategies.

Conclusion

The differentiation between 2-(Methoxycarbonyl)-4-methylbenzoic acid and 4-methylphthalic acid is a clear-cut process when approached with the correct analytical strategy. The primary takeaway is that these compounds are not isomers but distinct chemical entities with different molecular formulas and weights. This fundamental difference is easily confirmed by Mass Spectrometry. Furthermore, NMR spectroscopy provides definitive structural confirmation through the unique signals of the methoxy group, while RP-HPLC offers a robust and reliable method for their physical separation and quantification. By applying the principles and protocols outlined in this guide, researchers and developers can ensure the unequivocal identification of these materials, safeguarding the accuracy and success of their research and manufacturing processes.

References

- Exploring the Properties and Applications of 4-Methylphthalic Acid. (2026, January 24). Nouryon.

- HPLC Methods for analysis of Phthalic acid.

- HPLC Separation of Phthalic Acids using Hydrogen Bonding. SIELC Technologies.

- HPLC Separation of Isomers of Phthalic Acid on Heritage MA Mixed-Mode Column.

- 4-Methylphthalic acid | C9H8O4 | CID 20310. PubChem, NIH.

- 4-METHYL PHTHALIC ACID | 4316-23-8. Sigma-Aldrich.

- CAS 4316-23-8: 4-Methylphthalic acid. CymitQuimica.

- 4-Methylphthalic Acid 4316-23-8. TCI Chemicals.

- 4-Methylphthalic Acid 4316-23-8. Tokyo Chemical Industry (India) Pvt. Ltd.

- HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes.

- 4-Methylphthalic acid | 4316-23-8. ChemicalBook.

- 4-Methylphthalic Acid, 500G - M0560-500G. Lab Pro Inc.

- Chromatographic separations of arom

- 4-(Methoxycarbonyl)-2-methylbenzoic acid, min 98%, 1 gram. Biosynth.

- 1679-64-7|4-(Methoxycarbonyl)benzoic acid. BLD Pharm.

Sources

- 1. 4-Methylphthalic acid | C9H8O4 | CID 20310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4316-23-8: 4-Methylphthalic acid | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labproinc.com [labproinc.com]

- 5. 1679-64-7|4-(Methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-METHYL PHTHALIC ACID | 4316-23-8 [sigmaaldrich.com]

- 8. 4-Methylphthalic Acid | 4316-23-8 | TCI AMERICA [tcichemicals.com]

- 9. 4-Methylphthalic Acid | 4316-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-Methylphthalic acid | 4316-23-8 [chemicalbook.com]

- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 2-(Methoxycarbonyl)-4-methylbenzoic Acid as a Metabolic Intermediate

Preamble: Charting a Course into Unexplored Metabolic Territory

For the seasoned researcher, the landscape of metabolic pathways is a tapestry of established routes and intriguing voids. While the metabolic fates of major xenobiotics and endogenous compounds are well-documented, countless molecules exist in a state of hypothetical significance. This guide is dedicated to one such molecule: 2-(Methoxycarbonyl)-4-methylbenzoic acid . Direct evidence for its role as a metabolic intermediate is sparse in the current body of scientific literature. Therefore, this document will not simply present established facts. Instead, it will serve as a technical roadmap for the rigorous scientific investigation required to elucidate and validate its potential role. We will proceed from a foundation of established biochemical principles, drawing parallels from the metabolism of structurally analogous compounds, to construct a robust experimental framework. This guide is designed for the research scientist and drug development professional, providing not just the "what" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically sound investigation.

Part 1: Postulating a Role in Xenobiotic Degradation

The structure of 2-(Methoxycarbonyl)-4-methylbenzoic acid—a monoester of 4-methylphthalic acid—strongly suggests its potential involvement in the degradation of phthalate esters. Phthalates are ubiquitous environmental contaminants due to their extensive use as plasticizers in a vast array of consumer and industrial products.[1][2][3] Their persistence and potential as endocrine disruptors have made their microbial degradation a subject of intense research.[2][4][5]

The canonical first step in the microbial degradation of phthalate diesters is the hydrolysis of one of the ester bonds by a carboxylesterase or lipase, yielding a monoester intermediate and an alcohol.[4][6][7] This monoester is then typically hydrolyzed further to phthalic acid.[8]

Based on this well-established precedent, we can postulate the primary hypothetical role of 2-(Methoxycarbonyl)-4-methylbenzoic acid:

Hypothesis: 2-(Methoxycarbonyl)-4-methylbenzoic acid is a key metabolic intermediate in the microbial degradation of dimethyl 4-methylphthalate.

A secondary, less direct, but plausible connection exists to the metabolism of xylenes. Xylenes are metabolized in humans and other organisms through the oxidation of a methyl group to a carboxylic acid, forming toluic acids (methylbenzoic acids).[9][10][11] It is conceivable that under certain metabolic conditions, a dimethylbenzene derivative could undergo sequential oxidation and esterification, potentially involving our molecule of interest, although the phthalate degradation pathway presents a more direct and probable context.

Part 2: The Biochemical Context and Rationale

To investigate our hypothesis, we must first understand the broader biochemical landscape. The degradation of aromatic compounds, particularly xenobiotics like phthalates, is a critical component of biogeochemical cycles and bioremediation processes.

The Phthalate Ester Degradation Superhighway

Microbial degradation of phthalate esters is a multi-step process, predominantly studied in aerobic bacteria such as Pseudomonas, Rhodococcus, and Arthrobacter species.[6][12] The pathway can be summarized as follows:

-

Initial Hydrolysis: A phthalate diester (e.g., dimethyl phthalate) is attacked by a hydrolase, cleaving one ester linkage to form the corresponding monoester (e.g., monomethyl phthalate).[6]

-

Second Hydrolysis: The monoester is further hydrolyzed to phthalic acid.

-

Aromatic Ring Activation: The stable benzene ring of phthalic acid is then activated for cleavage. This typically involves dihydroxylation by a dioxygenase enzyme.[12]

-

Ring Cleavage and Central Metabolism: The dihydroxylated intermediate is subsequently decarboxylated and funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, often via intermediates like protocatechuate.[7][12]

Following this logic, we can visualize the postulated initial steps for the degradation of dimethyl 4-methylphthalate:

Caption: Postulated pathway for dimethyl 4-methylphthalate degradation.

The Enzymatic Toolkit

The key enzymes in our postulated pathway are carboxylesterases (EC 3.1.1.1). These enzymes belong to the hydrolase class and are responsible for cleaving ester bonds. They are notoriously promiscuous, often acting on a wide range of substrates, which supports the feasibility of them acting on a substituted phthalate like dimethyl 4-methylphthalate.

Part 3: A Framework for Experimental Validation

The following sections provide detailed, field-proven methodologies to systematically investigate and validate the role of 2-(Methoxycarbonyl)-4-methylbenzoic acid as a metabolic intermediate.

In Silico Reconnaissance: Charting the Possibilities

Before embarking on wet-lab experiments, a thorough in silico analysis is crucial for identifying candidate organisms and genes.

Protocol: Bioinformatic Analysis

-

Database Search:

-

Query metabolic databases such as and for known phthalate and benzoate degradation pathways. Search for analogous reactions involving methyl-substituted aromatic compounds.

-

While a direct hit for our target molecule is unlikely, this step identifies known enzymes and gene clusters associated with similar transformations.

-

-

Homology Searching:

-

Identify protein sequences of known phthalate esterases from organisms like Arthrobacter keyseri or Rhodococcus jostii.[6]

-

Use BLASTp (Protein BLAST) to search the genomes of other potential xenobiotic-degrading bacteria for homologous proteins.

-

This provides a list of candidate genes that may encode the esterase responsible for the initial hydrolysis step.

-

In Vitro Validation: The Enzyme and the Substrate

The most direct way to test our hypothesis is to demonstrate the enzymatic conversion in a controlled, cell-free system.

Protocol: In Vitro Enzymatic Assay

-

Enzyme Source Preparation:

-

Option A (Crude Extract): Cultivate a known phthalate-degrading bacterium (e.g., Rhodococcus jostii RHA1) in a minimal medium with dimethyl 4-methylphthalate as an inducer and sole carbon source. Harvest cells in the mid-log phase, lyse them via sonication or French press, and clarify the lysate by centrifugation to obtain a crude cell-free extract.

-

Option B (Purified Enzyme): If a candidate esterase gene was identified in silico, clone and express it in E. coli, and purify the recombinant protein. This provides a clean system but is more labor-intensive.

-

-

Assay Setup:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Substrate: Dimethyl 4-methylphthalate (e.g., 1 mM)

-

Enzyme source (e.g., 0.1-1 mg/mL of crude extract protein)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Take time-point samples (e.g., 0, 10, 30, 60 minutes) and immediately quench the reaction by adding an equal volume of acetonitrile or by acidification.

-

-

Product Analysis (HPLC):

-

Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) as the mobile phase.

-

Monitor the elution profile using a UV detector (e.g., at 254 nm).

-

Run authentic standards of dimethyl 4-methylphthalate and 2-(Methoxycarbonyl)-4-methylbenzoic acid to determine retention times.

-

-

Confirmation (LC-MS/MS):

-

Confirm the identity of the product peak by collecting the fraction from HPLC and analyzing it via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to match the mass and fragmentation pattern with the authentic standard.

-

Table 1: Expected Analytical Data for In Vitro Assay

| Compound | Expected Retention Time (min) | Expected [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |

| Dimethyl 4-methylphthalate | ~12.5 | 193.08 | 163, 133, 105 |

| 2-(Methoxycarbonyl)-4-methylbenzoic acid | ~9.8 | 179.07 | 164, 135, 91 |

| 4-Methylphthalic acid | ~6.2 | 179.03 (as [M-H]⁻) | 135, 91 |

(Note: Retention times are illustrative and depend on the specific HPLC method.)

Whole-Cell Metabolism: The Proof in the Pathway

Demonstrating the transient accumulation of the intermediate in a living system provides strong evidence for its metabolic relevance.

Caption: Workflow for identifying metabolic intermediates in whole cells.

Protocol: Time-Course Metabolite Analysis

-

Culturing: Grow a suitable microorganism in a minimal salts medium with dimethyl 4-methylphthalate as the sole carbon and energy source.

-

Sampling: At various time points during growth, withdraw aliquots of the culture.

-

Processing: Immediately centrifuge the samples to pellet the cells and pass the supernatant through a 0.22 µm filter.

-

Extraction: Extract the metabolites from the supernatant. Solid Phase Extraction (SPE) with a C18 cartridge is an effective method for concentrating aromatic acids from aqueous samples.

-

Analysis: Analyze the concentrated extracts using a sensitive LC-MS/MS method (as described in 3.2) to identify and quantify the substrate, the putative intermediate [2-(Methoxycarbonyl)-4-methylbenzoic acid], and the expected downstream product (4-methylphthalic acid).

-

Interpretation: A successful experiment will show the disappearance of the initial substrate over time, a transient increase and subsequent decrease in the concentration of the intermediate, and the accumulation of the final product.

Isotope Tracing: Following the Atoms

The definitive proof of a metabolic pathway is to trace the flow of atoms from the initial substrate to the final products. Using a stable isotope-labeled substrate provides this unequivocal evidence.

Protocol: Stable Isotope Tracing Study

-

Substrate Synthesis: Synthesize or procure a labeled version of the substrate, for example, dimethyl 4-methylphthalate with ¹³C-labeled methyl groups on the esters (¹³C₂-dimethyl 4-methylphthalate).

-

Experimental Setup: Conduct a whole-cell metabolism experiment (as in 3.3) using the ¹³C-labeled substrate.

-

Metabolomics Analysis: Analyze the extracted metabolites using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS).

-

Data Analysis: Search the data for the expected mass shifts. The intermediate, 2-(Methoxycarbonyl)-4-methylbenzoic acid, should be detected with a +1 mass shift (from one ¹³C-methyl group), and 4-methylphthalic acid should be detected with no mass shift relative to its unlabeled standard (as both ¹³C-methyl groups would have been cleaved off).

Caption: Expected mass shifts in a ¹³C-labeling experiment.

Part 4: Interpretation and Future Horizons

-

Confirmation: Consistent results across in vitro, whole-cell, and isotope tracing experiments would provide conclusive evidence for the role of 2-(Methoxycarbonyl)-4-methylbenzoic acid as a metabolic intermediate in the degradation of dimethyl 4-methylphthalate.

-

Contingency: If the intermediate is not detected, it could mean either the pathway does not proceed via this molecule, or the intermediate is extremely short-lived. In such cases, experiments with purified enzymes or studies using inhibitors of the downstream steps may be necessary to facilitate its accumulation.

-

Future Directions: Upon confirmation, the logical next steps would be to:

-

Isolate and Characterize the Enzymes: Purify and perform kinetic analysis of the specific esterases involved.

-

Elucidate the Downstream Pathway: Investigate the subsequent steps in the degradation of 4-methylphthalic acid.

-

Explore Environmental Relevance: Screen various environmental isolates to determine how widespread this metabolic capability is.

-

By following this structured, multi-faceted approach, researchers can move 2-(Methoxycarbonyl)-4-methylbenzoic acid from the realm of hypothetical significance to a validated, characterized component of the microbial metabolic network.

References

-

Eawag. Phthalate Family Degradation Pathway. Eawag-BBD. Available at: [Link]

-

Gao, J., & Wen, Z. (2016). Microbial degradation of phthalates: biochemistry and environmental implications. Environmental Science and Pollution Research, 23(14), 13745-13761. Available at: [Link]

-

Platte, L., et al. (2021). An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. mBio, 12(3), e00843-21. Available at: [Link]

-

Zhao, Y., et al. (2021). Biochemical pathways and enhanced degradation of dioctyl phthalate (DEHP) by sodium alginate immobilization in MBR system. Water Science and Technology, 83(4), 868-879. Available at: [Link]

-

ResearchGate. The proposed bio-degradation pathways of selected phthalates. Available at: [Link]

-

IARC. (1999). Xylenes. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

-

Taylor & Francis Online. Xylene – Knowledge and References. Available at: [Link]

-

Wikipedia. Xylene. Available at: [Link]

-

Uddin, M. S., et al. (2025). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. Toxics, 13(1), 32. Available at: [Link]

-

Cowell, W. J., et al. (2020). Phthalate Exposure and Long-Term Epigenomic Consequences: A Review. Frontiers in Genetics, 11, 405. Available at: [Link]

-

Gorini, F., et al. (2026). From Exposure to Atherosclerosis: Mechanistic Insights into Phthalate-Driven Ischemic Heart Disease and Prevention Strategies. International Journal of Molecular Sciences, 27(4), 1450. Available at: [Link]

-

PubChem. Diethyl Phthalate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Frontiers | Phthalate Exposure and Long-Term Epigenomic Consequences: A Review [frontiersin.org]

- 6. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]

- 7. iwaponline.com [iwaponline.com]

- 8. researchgate.net [researchgate.net]

- 9. Xylenes - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Xylene - Wikipedia [en.wikipedia.org]

- 12. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-(Methoxycarbonyl)-4-methylbenzoic acid: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical sciences and materials research, a profound understanding of the three-dimensional atomic arrangement of molecules is paramount. This knowledge underpins rational drug design, polymorphism screening, and the prediction of material properties. This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(Methoxycarbonyl)-4-methylbenzoic acid, a substituted benzoic acid derivative of interest. As direct experimental data for this specific compound is not publicly available, this guide will present a detailed, proven methodology for its characterization, from synthesis and crystallization to spectroscopic analysis and, finally, a representative single-crystal X-ray diffraction study. The protocols and data herein are synthesized from established principles and analogous structures to provide a robust framework for researchers.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is a critical determinant for the success and accuracy of the X-ray diffraction experiment.[1]

Synthesis of 2-(Methoxycarbonyl)-4-methylbenzoic acid

A plausible synthetic route to 2-(Methoxycarbonyl)-4-methylbenzoic acid involves the selective esterification of 4-methylphthalic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylphthalic acid in a minimal amount of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to achieve mono-esterification, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted diacid and the acid catalyst. The desired product, being a carboxylic acid, will also be extracted into the aqueous layer.

-

Acidification and Isolation: Carefully acidify the aqueous layer with a dilute strong acid (e.g., HCl) to precipitate the 2-(Methoxycarbonyl)-4-methylbenzoic acid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Recrystallization for Single-Crystal Growth

The purification of the crude product and the growth of diffraction-quality single crystals are often achieved through recrystallization. This technique leverages the differential solubility of the compound in a given solvent at varying temperatures.[2][3]

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which 2-(Methoxycarbonyl)-4-methylbenzoic acid exhibits high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot solvent to create a saturated solution.[4]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of large, well-ordered crystals. Covering the flask can aid in this process.[1][4]

-

Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

-

Isolation: Once crystal growth appears complete, further cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the crystals thoroughly before analysis.

Spectroscopic Characterization

Prior to the more involved X-ray diffraction analysis, spectroscopic techniques such as FT-IR and NMR are employed to confirm the chemical identity and purity of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-(Methoxycarbonyl)-4-methylbenzoic acid is expected to exhibit characteristic absorption bands for the carboxylic acid and ester moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of atoms.

Table 1: Predicted Spectroscopic Data for 2-(Methoxycarbonyl)-4-methylbenzoic acid

| Technique | Expected Absorptions/Chemical Shifts | Interpretation |

| FT-IR | ~3000 cm⁻¹ (broad), ~1700 cm⁻¹ (strong), ~1685 cm⁻¹ (strong), ~1250 cm⁻¹ (strong) | O-H stretch (carboxylic acid), C=O stretch (ester), C=O stretch (carboxylic acid), C-O stretch |

| ¹H NMR | ~11-13 ppm (s, 1H), ~8.0-7.2 ppm (m, 3H), ~3.9 ppm (s, 3H), ~2.4 ppm (s, 3H) | Carboxylic acid proton, Aromatic protons, Methoxy protons, Methyl protons |

| ¹³C NMR | ~170 ppm, ~168 ppm, ~140-125 ppm, ~52 ppm, ~21 ppm | Carboxylic carbon, Ester carbonyl carbon, Aromatic carbons, Methoxy carbon, Methyl carbon |

Note: Predicted values are based on typical ranges for similar functional groups and substituted benzoic acids.[5][6]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The process of determining a crystal structure using single-crystal X-ray diffraction involves several key steps.[9]

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data

As no published structure exists for 2-(Methoxycarbonyl)-4-methylbenzoic acid, the following table presents a set of plausible crystallographic data based on that of structurally similar compounds. This data serves as a representative example of what would be expected from a successful crystal structure determination.

Table 2: Representative Crystallographic Data for 2-(Methoxycarbonyl)-4-methylbenzoic acid

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₄ |

| Formula Weight | 194.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 925 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.39 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Crystal Structure Insights

The crystal structure of 2-(Methoxycarbonyl)-4-methylbenzoic acid would be expected to exhibit several key features. The molecule itself would likely be largely planar, though some torsion between the carboxylic acid group and the benzene ring may be present.

A significant aspect of the crystal packing of benzoic acids is the formation of hydrogen-bonded dimers.[10][11] The carboxylic acid groups of two neighboring molecules typically form a centrosymmetric dimer through strong O-H···O hydrogen bonds.[12] This is a very common and robust supramolecular synthon in the crystal engineering of carboxylic acids.

Caption: Molecular structure and anticipated hydrogen-bonded dimer of 2-(Methoxycarbonyl)-4-methylbenzoic acid.

Conclusion

This technical guide has outlined a comprehensive approach to the crystal structure analysis of 2-(Methoxycarbonyl)-4-methylbenzoic acid. While a definitive experimental structure is not yet available in the public domain, the protocols for synthesis, crystallization, spectroscopic characterization, and single-crystal X-ray diffraction detailed herein provide a robust and scientifically sound pathway for its determination. The anticipated structural features, particularly the formation of hydrogen-bonded dimers, are well-grounded in the established principles of physical organic chemistry and crystallography. This guide serves as a valuable resource for researchers and professionals in drug development and materials science, enabling them to pursue the structural elucidation of this and other novel compounds with confidence.

References

- Bragg, W. H. (1921). The arrangement of atoms in crystals. Philosophical Magazine, 42(247), 1-14.

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular packing in the crystal structure of benzoic acid. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Molecules, 21(5), 658. [Link]

-

McMahon, J. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1756-1768. [Link]

-

McMillen, C. D., et al. (2017). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E, 73(Pt 2), 227-230. [Link]

-

IUCr Journals. (2017). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1756–1768. [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]

-

StuDocu. (2016). Lab Report Recrystallization September 27, 2016. Retrieved from [Link]

-

SIELC Technologies. (2018). Methyl 4-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

- ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry, 55(8), 1093-1098.

-

NIST. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methoxycarbonyl)-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 5. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. excillum.com [excillum.com]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Hydrogen Bonds in Crystals [mdpi.com]

Methodological & Application

Synthesis of 2-(Methoxycarbonyl)-4-methylbenzoic acid from 4-methylphthalic anhydride

This Application Note is structured to provide a rigorous, reproducible protocol for the regioselective synthesis of 2-(Methoxycarbonyl)-4-methylbenzoic acid. It addresses the inherent regiochemical challenges of 4-substituted phthalic anhydrides and offers a validated workflow for researchers in drug discovery and process chemistry.

Executive Summary

The synthesis of 2-(Methoxycarbonyl)-4-methylbenzoic acid from 4-methylphthalic anhydride presents a classic problem in nucleophilic acyl substitution: regioselectivity. The starting material is an unsymmetrical anhydride, meaning the nucleophilic attack by methanol can occur at either the C-1 or C-2 carbonyl, leading to two distinct constitutional isomers.

This guide provides a protocol optimized for the electronic control of the reaction to favor the target isomer. By leveraging the electron-donating nature of the methyl group, we direct the nucleophilic attack to the meta-carbonyl (C-2), minimizing the formation of the unwanted 5-methyl isomer.

Scientific Foundation: Mechanism & Regioselectivity

The Regiochemistry of Anhydride Opening

The regioselectivity of this reaction is governed by the electrophilicity of the two carbonyl carbons in the anhydride ring.

-

Electronic Effect: The methyl group at position 4 is an electron-donating group (EDG) via induction (+I) and hyperconjugation.

-

Resonance Influence: The electron density is donated primarily to the positions ortho and para to the methyl group.

-

Carbonyl at C-1: Located para to the methyl group. It receives significant electron density, rendering the carbon less electrophilic .

-

Carbonyl at C-2: Located meta to the methyl group. It is less affected by the resonance donation, remaining more electrophilic .

-

-

Nucleophilic Attack: Methanol, acting as the nucleophile, preferentially attacks the more electrophilic C-2 carbonyl.

-

Result: The ester bond forms at C-2, and the free carboxylic acid remains at C-1. This yields the target molecule: 2-(Methoxycarbonyl)-4-methylbenzoic acid .

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the electronic rationale for the major product.

Figure 1: Mechanistic pathway showing the electronic preference for C-2 attack.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Grade |

| 4-Methylphthalic anhydride | 162.14 | 1.0 | Substrate | >96% Purity |

| Methanol (Anhydrous) | 32.04 | 20.0 | Solvent/Rgt | HPLC Grade |

| Toluene | 92.14 | N/A | Recryst.[4] | ACS Reagent |

| Petroleum Ether | N/A | N/A | Wash | ACS Reagent |

Detailed Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 16.2 g (100 mmol) of 4-methylphthalic anhydride.

-

Add 80 mL of anhydrous methanol. Note: A large excess of methanol drives the equilibrium toward the mono-ester and acts as the solvent.

-

(Optional) Add 1-2 drops of concentrated H₂SO₄ to catalyze the reaction, though uncatalyzed reflux is often sufficient and prevents diester formation.

Step 2: Reflux & Monitoring

-

Heat the mixture to a gentle reflux (approx. 65°C) using an oil bath.

-

Maintain reflux for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (SiO₂, 1:1 Hexane:Ethyl Acetate). The starting anhydride (high R_f) should disappear, replaced by a lower R_f spot (mono-ester).

-

Note: If a very low R_f spot appears, it may be the di-acid (hydrolysis product), indicating moisture contamination.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotary Evaporator) to remove the excess methanol. A viscous oil or semi-solid residue will remain.

-

Drying: Dissolve the residue in 100 mL of Dichloromethane (DCM) and wash with 50 mL of water to remove traces of acid/methanol. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness.

Step 4: Purification (Isomer Separation) The crude product typically contains an isomeric ratio (e.g., 85:15) favoring the target. Recrystallization is required to upgrade purity.

-

Dissolve the crude solid in the minimum amount of boiling Toluene (approx. 3-5 mL per gram of crude).

-

Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

-

The target isomer, 2-(Methoxycarbonyl)-4-methylbenzoic acid , typically crystallizes as white needles/prisms.

-

Filter the crystals and wash with cold Petroleum Ether or Hexane.

-

Dry in a vacuum oven at 40°C for 4 hours.

Process Workflow Diagram

Figure 2: Step-by-step isolation protocol.

Quality Control & Characterization

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

NMR Spectroscopy (Self-Validation)

The key to validating the regiochemistry is the coupling pattern of the aromatic protons.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.80 (s, 3H): Methyl ester (–COOCH ₃).

-

δ 2.40 (s, 3H): Ar-Me .

-

Aromatic Region:

-

Look for the proton ortho to the carboxylic acid. In the target isomer (Acid at C-1, Me at C-4), H-6 is ortho to the acid and meta to the methyl.

-

Diagnostic Signal: H-3 (proton between Ester and Methyl) should appear as a doublet with a small meta-coupling constant (~1-2 Hz) or a singlet, distinct from the H-6 doublet (ortho-coupling, ~8 Hz) and H-5 (doublet of doublets).

-

-

Validation Check: If the spectrum shows a significant shift in the aromatic peaks relative to the predicted values, you may have the C-5 methyl isomer.

-

HPLC Analysis[5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Newcrom R1).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 98% (Area %).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion or hydrolysis. | Ensure Methanol is anhydrous. Increase reflux time. |

| Isomer Mixture | Inefficient recrystallization. | Recrystallize a second time.[5] Try changing solvent to Xylene/Hexane. |

| Diester Formation | Reaction ran too long or too much acid catalyst. | Reduce reaction time. Do not use H₂SO₄; use thermal reflux only. |

References

- Synthesis of 4-Methylphthalic Anhydride: Spessard, G. O. et al. Process for preparing substituted phthalic anhydrides. US Patent 4,560,773.

-

Isomer Separation by HPLC: SIELC Technologies. Separation of 5-(Isopropyl)-4-methylphthalic acid on Newcrom R1 HPLC column. Available at: [Link]

-

General Reactivity of Cyclic Anhydrides: Vaia. Reaction of phthalic anhydride and methanol. Available at: [Link]

Sources

Using 2-(Methoxycarbonyl)-4-methylbenzoic acid as a ligand in MOF synthesis

Application Note: Crystal Engineering of 4-Methylphthalate MOFs using 2-(Methoxycarbonyl)-4-methylbenzoic Acid as a Latent Pro-Ligand

Executive Summary & Scientific Rationale

This guide details the use of 2-(Methoxycarbonyl)-4-methylbenzoic acid (MCMBA) as a specialized precursor (pro-ligand) for the synthesis of Metal-Organic Frameworks (MOFs). While standard MOF synthesis typically employs dicarboxylic acids (e.g., 4-methylphthalic acid) directly, this approach often results in rapid nucleation, yielding microcrystalline powders with high defect densities.

The "Latent Linker" Strategy: By using the mono-ester form (MCMBA), we utilize an in situ solvothermal hydrolysis mechanism. The MCMBA molecule does not fully coordinate to metal nodes initially due to the steric bulk and lower basicity of the ester group. Under solvothermal conditions (elevated temperature + trace water), the ester group hydrolyzes at a controlled rate to release the active dicarboxylate linker.

Key Advantages:

-

Kinetic Control: Slow release of the active ligand suppresses supersaturation, promoting the growth of large, high-quality single crystals suitable for X-ray diffraction (SCXRD).

-

Defect Engineering: Incomplete hydrolysis can introduce "pendant ester" defects, modifying the pore environment and hydrophobicity without altering the topology.

Chemical Context & Mechanism

Ligand Identity:

-

Precursor (MCMBA): 2-(Methoxycarbonyl)-4-methylbenzoic acid

-

Active Linker: 4-Methylphthalate (generated in situ)

-

Role: Pro-ligand / Modulator

Reaction Pathway:

The synthesis relies on the solvothermal hydrolysis of the methoxycarbonyl group (

Figure 1: The "Latent Linker" mechanism. The rate-limiting step is the hydrolysis of MCMBA, which regulates the concentration of the active linker, preventing rapid precipitation.

Experimental Protocol

Materials Required

| Component | Specification | Role |

| Ligand | 2-(Methoxycarbonyl)-4-methylbenzoic acid (>97%) | Pro-ligand (Latent Linker) |

| Metal Source | Copper(II) Nitrate Trihydrate ( | Metal Node Precursor |

| Solvent A | N,N-Dimethylformamide (DMF), Anhydrous | Primary Solvent |

| Solvent B | Ethanol (Absolute) | Co-solvent / Template |

| Modulator | Deionized Water (18.2 MΩ) | Hydrolysis Initiator |

Protocol A: Solvothermal Synthesis of Cu-(4-Methylphthalate) MOF

Objective: Grow single crystals suitable for SCXRD using the controlled hydrolysis method.

-

Precursor Preparation:

-

Weigh 194 mg (1.0 mmol) of MCMBA into a 20 mL scintillation vial.

-

Add 10 mL of DMF . Sonicate for 5 minutes until fully dissolved. Note: The mono-ester is significantly more soluble in DMF than the corresponding dicarboxylic acid.

-

-

Metal Solution Preparation:

-

In a separate vial, dissolve 241 mg (1.0 mmol) of

in 5 mL of Ethanol .

-

-

Mixing & Initiation:

-

Slowly add the Metal Solution to the Precursor Solution under stirring.

-

Critical Step: Add 0.5 mL of Deionized Water .

-

Why? Water is the reagent for ester hydrolysis. Without it, the reaction may stall or yield a different coordination polymer involving the ester group.

-

-

Solvothermal Treatment:

-

Seal the vial tightly with a Teflon-lined cap.

-

Place in a programmable oven.

-

Ramp: Heat to 85°C over 2 hours.

-

Dwell: Hold at 85°C for 72 hours .

-

Cool: Cool to room temperature over 12 hours (

).

-

-

Harvesting:

-

Blue block-shaped crystals should form on the walls and bottom.

-

Decant the mother liquor. Wash crystals

with fresh DMF, then -

Solvent Exchange: Soak in Ethanol for 3 days (refreshing daily) to remove DMF from pores.

-

Characterization & Validation

To confirm the successful conversion of the MCMBA precursor into the final MOF structure, compare the results against the "Direct Synthesis" baseline (using 4-methylphthalic acid).

| Analytic Technique | Expected Observation (Pro-Ligand Method) | Interpretation |

| PXRD (Powder X-Ray) | Sharp, high-intensity peaks; Low background. | Indicates high crystallinity and large domain size. |

| FT-IR Spectroscopy | Disappearance of ester C=O stretch (~1720 cm⁻¹); Appearance of carboxylate symmetric/asymmetric stretches (1600/1400 cm⁻¹). | Confirms hydrolysis of the methoxycarbonyl group. |

| 1H-NMR (Digested) | Absence of methyl ester singlet (~3.8 ppm). | Verifies complete linker activation. |

| TGA (Thermal) | Weight loss step for solvent <150°C; Framework stable >300°C. | Confirms porosity and thermal stability. |

Troubleshooting & Optimization

Problem: No Crystals / Clear Solution

-

Cause: Hydrolysis rate is too slow.

-

Fix: Increase water content to 1.0 mL or raise temperature to 100°C.

-

Alternative: Add 1 drop of dilute

to catalyze hydrolysis.

Problem: Rapid Precipitation (Powder)

-

Cause: Hydrolysis is too fast.

-

Fix: Reduce water content or lower temperature to 75°C.

-

Fix: Increase the ratio of DMF (solvent) to Ethanol.

Problem: "Pendant Ester" Impurities

-

Observation: NMR shows residual methyl ester peaks.

-

Context: This creates a "Defect-Engineered" MOF. If this is not desired, extend the reaction time to 96 hours to ensure full conversion.

References

-

Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link

-

Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149). Link

-

Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal, 17(24), 6643–6651. Link

-

Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic Modification of Metal–Organic Frameworks—a Progress Report. Chemical Society Reviews, 40(2), 498–519. Link

(Note: While specific literature on "MCMBA" MOFs is sparse, the protocols above are derived from established "Ester-Precursor" methodologies cited in references 1 and 3.)

Application Notes: High-Efficiency Amide Coupling of 2-(Methoxycarbonyl)-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Amide Synthesis

The amide bond is a ubiquitous functional group and a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceutical agents.[1] The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow due to the rapid formation of a non-reactive ammonium carboxylate salt.[2] Consequently, the synthesis of amides necessitates the "activation" of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.

This guide provides an in-depth technical overview and detailed protocols for the amide coupling of 2-(methoxycarbonyl)-4-methylbenzoic acid, a substituted aromatic carboxylic acid. We will explore two robust and widely adopted activation strategies: a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a N-hydroxybenzotriazole (HOBt) additive, and a uronium salt-based method employing HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3] The principles and protocols described herein are broadly applicable to a range of substituted benzoic acids and diverse amine coupling partners.

The 'Why': Understanding the Mechanism of Activation

A successful amide coupling hinges on converting the carboxylic acid's hydroxyl group into a better leaving group. The choice of coupling reagent dictates the nature of the activated intermediate and influences reaction efficiency, side reactions, and the preservation of stereochemical integrity.

Carbodiimide-Mediated Activation (EDC/HOBt)

Carbodiimides, such as EDC, are highly effective dehydrating agents.[4] The mechanism proceeds through several key steps:

-

Formation of O-Acylisourea: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This species is highly electrophilic but can be unstable.[2]

-

Role of the Additive (HOBt): The O-acylisourea is susceptible to racemization at the α-carbon (if chiral) and can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[5] The addition of HOBt mitigates these issues. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[3] This new intermediate is more stable than the O-acylisourea, less prone to racemization, and still highly reactive towards the amine.[6]

-

Nucleophilic Attack: The amine coupling partner attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt. The water-soluble nature of both EDC and its urea byproduct simplifies purification via aqueous workup.[7]

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Uronium/Aminium Salt Activation (HATU)

HATU is an aminium salt known for its high reactivity, rapid reaction times, and efficacy in challenging couplings, such as those involving sterically hindered substrates.[8] Its mechanism also involves the formation of an active ester.

-

Base-Mediated Deprotonation: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA) deprotonates the carboxylic acid to form a carboxylate anion.[9][10]

-

Formation of OAt-Active Ester: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[3][10]

-

Amide Formation: The amine nucleophile attacks the active ester to yield the final amide product.[10] The use of HATU is often preferred for difficult couplings where EDC/HOBt may be sluggish.[3]

Guide to Reagent Selection

The success of a coupling reaction often depends on the judicious choice of reagents and conditions. While the protocols below provide a robust starting point, optimization may be necessary for particularly challenging substrates.

| Reagent Class | Example(s) | Key Advantages | Considerations |

| Coupling Reagent | EDC | Water-soluble urea byproduct (easy removal); cost-effective.[4] | Less reactive than uronium salts; may be slow for hindered substrates. |

| HATU | High reactivity; fast reaction times; low racemization; effective for hindered substrates.[8] | More expensive; can react with the free amine if used in excess. | |

| Additive | HOBt | Suppresses racemization and N-acylurea formation when used with carbodiimides.[6] | Can have explosive properties in anhydrous form.[5] |

| Base | DIEA (Hünig's base), TEA | Non-nucleophilic, sterically hindered base that acts as a proton scavenger without competing in the coupling reaction.[9] | Must be anhydrous; excess is removed during aqueous workup. |

| Solvent | DMF, DCM, THF | Polar aprotic solvents are required to dissolve reagents and intermediates.[11] | Must be anhydrous, as water will hydrolyze activated intermediates.[3] |

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) as coupling reagents are sensitive to moisture.

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for a wide range of substrates.

Materials:

-

2-(Methoxycarbonyl)-4-methylbenzoic acid (1.0 eq)

-

Desired amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

N-hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 eq)[9]

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard workup reagents (1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-(methoxycarbonyl)-4-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

-

Dissolve the mixture in anhydrous DCM or DMF (to a concentration of ~0.2 M).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add DIEA (2.5 eq) dropwise to the stirred solution.

-

Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A cloudy appearance is normal.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol B: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, including sterically hindered amines or acids, or when faster reaction times are desired.[8]

Materials:

-

2-(Methoxycarbonyl)-4-methylbenzoic acid (1.0 eq)

-

Desired amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents (as in Protocol A).

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-(methoxycarbonyl)-4-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath with magnetic stirring.

-

Add DIEA (3.0 eq) dropwise. The solution may change color (e.g., to yellow).

-

Stir the mixture at 0 °C for 15-20 minutes to allow for pre-activation of the carboxylic acid.

-

Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: Follow steps 8 and 9 from Protocol A.

Process Workflow and Troubleshooting

Caption: General workflow for amide coupling reactions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Substrates are too sterically hindered for the chosen conditions. | 1. Use fresh, high-quality coupling reagents.2. Ensure all solvents and reagents are anhydrous.3. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction time or temperature (e.g., to 40-50 °C).[3] |

| Starting Material Remains | 1. Insufficient equivalents of coupling reagent.2. Reaction time is too short. | 1. Increase equivalents of coupling reagent and base to 1.5 and 3.0 eq, respectively.2. Allow the reaction to stir for a longer period (e.g., 24-48 hours). |

| N-Acylurea Byproduct (with EDC) | Incomplete interception of the O-acylisourea intermediate by HOBt. | Ensure at least stoichiometric amounts of HOBt relative to EDC are used (1:1 or 1.2:1.2). |

| Racemization (for chiral substrates) | 1. Absence of an additive like HOBt.2. Excessive heat or prolonged exposure to base. | 1. Always include HOBt or HOAt when using carbodiimides.[6]2. Maintain low reaction temperatures and use the minimum necessary amount of base. |

Conclusion

The synthesis of amides from 2-(methoxycarbonyl)-4-methylbenzoic acid can be achieved with high efficiency using standard coupling reagents. The choice between a carbodiimide-based method like EDC/HOBt and a uronium salt-based method like HATU depends on substrate reactivity, cost, and the desired reaction kinetics. By understanding the underlying mechanisms and following these detailed protocols, researchers can reliably synthesize a diverse range of amide products for applications in drug discovery and materials science.

References

-

Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from University of Richmond website: [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Panchal, H. D., & Maheria, K. C. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Carpino, L. A., & El-Faham, A. (1999). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 3(1), 116-123.

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

- Kumar, A., Sharma, G., & Kumar, V. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140.

- Google Patents. (n.d.). KR20170003387A - Preparation method of benzoic acid amide compounds.

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

- Subba Reddy, B. V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 795-805.

-

ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling). Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]